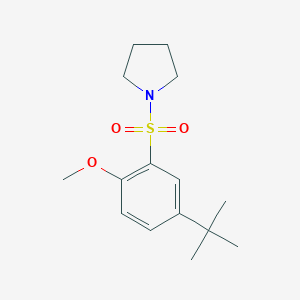
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Boc-protected sulfonamide and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields. In
作用機序
Boc-protected sulfonamide acts as an inhibitor of proteases by binding to the active site of the enzyme. This binding prevents the protease from carrying out its normal function of breaking down proteins. The inhibition of proteases by Boc-protected sulfonamide has been found to be reversible, which makes it a valuable tool for studying the mechanism of action of these enzymes.
Biochemical and Physiological Effects:
Boc-protected sulfonamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. Boc-protected sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
実験室実験の利点と制限
Boc-protected sulfonamide has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and can be obtained in large quantities. Boc-protected sulfonamide is also highly selective in its inhibition of proteases, which makes it a valuable tool for studying the activity of these enzymes in complex biological systems. However, Boc-protected sulfonamide also has some limitations. This compound can be toxic at high concentrations, and its effects on other enzymes and biological processes are not well understood.
将来の方向性
There are several future directions for the use of Boc-protected sulfonamide in scientific research. One area of interest is the development of more selective inhibitors that can target specific proteases. Another area of interest is the use of Boc-protected sulfonamide in the study of the role of proteases in disease processes, such as cancer and Alzheimer's disease. Additionally, Boc-protected sulfonamide may have potential applications in the development of new drugs that target proteases for therapeutic purposes.
Conclusion:
In conclusion, Boc-protected sulfonamide is a valuable tool for scientific research due to its ability to inhibit the activity of proteases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research. While Boc-protected sulfonamide has several advantages, it also has some limitations that need to be considered. Nonetheless, the future directions for the use of Boc-protected sulfonamide in scientific research are promising, and this compound is likely to continue to be an important tool for researchers in various fields.
合成法
The synthesis of Boc-protected sulfonamide involves several steps. The first step is the protection of the amine group with Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected amine with a sulfonyl chloride to form the sulfonamide. The final step involves the removal of the Boc group using an acidic solution to obtain the final product.
科学的研究の応用
Boc-protected sulfonamide has been extensively used in scientific research due to its ability to inhibit enzymes that are involved in various biological processes. This compound has been found to be particularly useful in the study of proteases, which are enzymes that play a crucial role in the breakdown of proteins. Boc-protected sulfonamide has been used to study the mechanism of action of proteases and to develop inhibitors that can be used to treat diseases that are caused by the overactivity of these enzymes.
特性
製品名 |
4-Tert-butyl-2-(1-pyrrolidinylsulfonyl)phenyl methyl ether |
|---|---|
分子式 |
C15H23NO3S |
分子量 |
297.4 g/mol |
IUPAC名 |
1-(5-tert-butyl-2-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)12-7-8-13(19-4)14(11-12)20(17,18)16-9-5-6-10-16/h7-8,11H,5-6,9-10H2,1-4H3 |
InChIキー |
WSSXDBNDSFIRCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



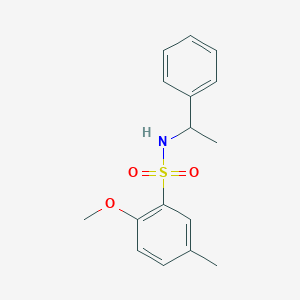
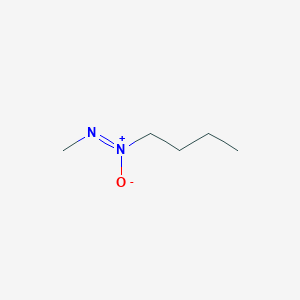
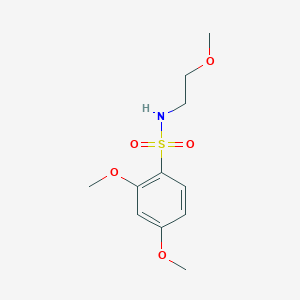



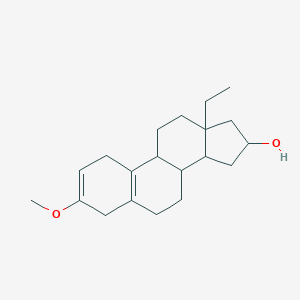



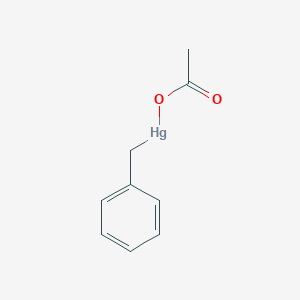
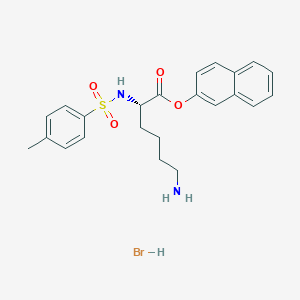
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
